Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate
Overview
Description
Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate: is an organic compound with the molecular formula C14H16BrNO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a bromobenzoyl group attached to the piperidine ring, which is further esterified with a methyl group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where 3-bromobenzoyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromobenzoyl group, potentially converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like ammonia or thiourea can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its bromobenzoyl group serves as a versatile handle for further functionalization.
Biology and Medicine: In medicinal chemistry, this compound can be explored for its potential pharmacological properties. The piperidine ring is a common scaffold in many bioactive molecules, and modifications at the bromobenzoyl group can lead to the discovery of new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, where its unique structural features impart desirable properties.
Mechanism of Action
The mechanism of action of Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its bromobenzoyl and piperidine moieties. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Methyl 1-benzoylpiperidine-4-carboxylate: Lacks the bromine atom, which can significantly alter its reactivity and biological activity.
Methyl 1-(4-bromobenzoyl)piperidine-4-carboxylate: The bromine atom is positioned differently, which can affect the compound’s properties.
Methyl 1-(3-chlorobenzoyl)piperidine-4-carboxylate:
Uniqueness: Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate is unique due to the presence of the bromine atom at the 3-position of the benzoyl group. This specific substitution pattern can influence the compound’s chemical reactivity and its interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a bromobenzoyl group and a methyl ester. The presence of the bromine atom enhances the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromobenzoyl group may facilitate binding to specific sites on proteins, potentially inhibiting their activity. Additionally, the piperidine ring contributes to the compound's binding affinity and specificity.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related piperidine derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Properties
Compounds containing piperidine moieties have been investigated for their anticancer activities. A study found that derivatives could inhibit growth in several cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
P-glycoprotein Modulation
The potential of this compound as a modulator of P-glycoprotein (P-gp) has been explored. P-gp is known for its role in multidrug resistance in cancer therapy. Compounds that stimulate or inhibit P-gp ATPase activity can alter drug transport dynamics, enhancing the efficacy of chemotherapeutics .
Structure-Activity Relationship (SAR)
A series of studies have focused on the SAR of piperidine derivatives, revealing that modifications to the benzoyl group significantly impact biological activity. For example, alterations in halide substitutions on aromatic rings have been shown to affect P-gp antagonistic activities .
In Vitro Studies
In vitro assays have highlighted the compound's ability to inhibit ATPase activity in P-gp expressing cells, indicating its potential as an effective agent against drug-resistant tumors. In one study, derivatives were screened for their ability to reverse paclitaxel resistance in HEK293 cells overexpressing P-gp, showing promising results .
Data Summary Table
Properties
IUPAC Name |
methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-19-14(18)10-5-7-16(8-6-10)13(17)11-3-2-4-12(15)9-11/h2-4,9-10H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZJVCZMZJHDOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349994 | |
Record name | methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6600-14-2 | |
Record name | methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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